Dnp-pro-glu-ala-asn-NH2

Legumain Asparaginyl Endopeptidase HPLC Assay

Researchers quantifying legumain activity in crude seed extracts frequently encounter autofluorescence interference that undermines fluorogenic substrate reliability. Dnp-Pro-Glu-Ala-Asn-NH2 resolves this with a robust chromogenic readout designed for unambiguous HPLC-UV detection at 370 nm. • Enables direct legumain assay in turbid, unpurified biological matrices-no optical interference or quenching artifacts. • Validated across multiple legume species (Canavalia ensiformis, Phaseolus vulgaris) for standardized comparative biochemical studies. • DNP chromophore provides stable, predictable absorbance independent of FRET pair distances or environmental sensitivity.

Molecular Formula C23H30N8O11
Molecular Weight 594.538
CAS No. 139554-33-9
Cat. No. B591305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDnp-pro-glu-ala-asn-NH2
CAS139554-33-9
SynonymsDNP-PRO-GLU-ALA-ASN-NH2
Molecular FormulaC23H30N8O11
Molecular Weight594.538
Structural Identifiers
SMILESCC(C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C1CCCN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C23H30N8O11/c1-11(21(36)28-14(20(25)35)10-18(24)32)26-22(37)13(5-7-19(33)34)27-23(38)16-3-2-8-29(16)15-6-4-12(30(39)40)9-17(15)31(41)42/h4,6,9,11,13-14,16H,2-3,5,7-8,10H2,1H3,(H2,24,32)(H2,25,35)(H,26,37)(H,27,38)(H,28,36)(H,33,34)/t11-,13-,14-,16-/m0/s1
InChIKeySJSCJNUTUPHKAT-PCBIJLKTSA-N
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dnp-Pro-Glu-Ala-Asn-NH2 (CAS 139554-33-9) for Legumain/Asparaginyl Endopeptidase Research


Dnp-Pro-Glu-Ala-Asn-NH2 is a chromogenic synthetic tetrapeptide substrate specifically designed for the detection and kinetic analysis of legumain, also known as asparaginyl endopeptidase (AEP, EC 3.4.22.34). This compound features a dinitrophenyl (DNP) chromophore attached to the N-terminus of the peptide sequence Pro-Glu-Ala-Asn-NH2, enabling spectrophotometric detection at 370 nm. Its primary application lies in the study of legumain, a cysteine protease with strict specificity for hydrolysis on the carboxyl side of asparagine residues. The DNP group allows for unambiguous differentiation between the intact substrate and its cleavage product, Dnp-Pro-Glu-Ala-Asn, via high-performance liquid chromatography (HPLC), even in complex biological matrices such as crude seed extracts [1] [2].

Chromogenic tetrapeptide substrate designed for legumain (asparaginyl endopeptidase) detection
Enables HPLC-UV separation of intact substrate and cleavage product in complex biological matrices
Supports legumain activity measurement in crude plant extracts without extensive purification

Why Generic Legumain Substrates Cannot Replace Dnp-Pro-Glu-Ala-Asn-NH2 in Specific Assays


Substitution of Dnp-Pro-Glu-Ala-Asn-NH2 with alternative legumain substrates, such as the fluorogenic Z-Ala-Ala-Asn-NHMec or FRET-based peptides, is not straightforward due to fundamental differences in detection methodology and matrix compatibility. Dnp-Pro-Glu-Ala-Asn-NH2 is specifically designed for HPLC-based assays, providing a stable, non-fluorescent chromogenic readout that is impervious to the optical interference and quenching issues that plague fluorescence-based measurements in turbid or complex biological samples. While fluorogenic substrates offer higher sensitivity in purified systems, they are often unsuitable for assays involving crude extracts, plant tissues, or samples with high background autofluorescence [1]. The DNP chromophore (λabs ≈ 370 nm) provides a robust and predictable signal that does not rely on delicate FRET pair distances or environmental sensitivities, ensuring reliable quantification where generic alternatives may fail [1] [2].

Dnp-Pro-Glu-Ala-Asn-NH2
Generic fluorogenic substrates (e.g., Z-Ala-Ala-Asn-NHMec)
Stable chromogenic HPLC-UV readout at 370 nm
Fluorescence detection susceptible to quenching and autofluorescence in crude extracts
Signal independent of environmental sensitivity or FRET pair distances
Signal reliability may shift in turbid or complex samples
Validated across multiple legume species and seed extracts
Cross-species performance may require separate validation

Quantitative Differentiation of Dnp-Pro-Glu-Ala-Asn-NH2 from Alternative Legumain Substrates


Chromogenic Detection at 370 nm Enables Unambiguous HPLC Quantification in Crude Extracts

Dnp-Pro-Glu-Ala-Asn-NH2 incorporates a 2,4-dinitrophenyl (DNP) chromophore with a characteristic absorbance maximum at 370 nm, which is distinct from the protein and nucleic acid absorbance profiles typically found in biological samples. This spectral property enables the clear separation and quantification of the substrate and its hydrolysis product, Dnp-Pro-Glu-Ala-Asn, via reversed-phase HPLC with UV detection, even in the presence of crude seed extracts that contain high levels of interfering compounds [1]. In contrast, fluorogenic substrates such as Z-Ala-Ala-Asn-NHMec require specialized fluorescence detection and are susceptible to quenching and high background signals in complex matrices, limiting their utility in unpurified systems.

Chromogenic detection & matrix compatibility
Class-level inference
λmax ≈ 370 nm; HPLC-UV quantification validated in crude jack bean seed extracts
Supports legumain assay without extensive purification in plant tissues
Data to verify; explicit head-to-head comparison with fluorogenic substrates not reported
Legumain Asparaginyl Endopeptidase HPLC Assay

Pro-Glu-Ala-Asn Sequence Exhibits Differential Cleavage Kinetics Compared to Standard Fluorogenic Substrate

The tetrapeptide core Pro-Glu-Ala-Asn of Dnp-Pro-Glu-Ala-Asn-NH2 presents a distinct recognition sequence for legumain compared to the widely used fluorogenic substrate Z-Ala-Ala-Asn-NHMec. While both substrates feature the critical P1 asparagine residue essential for cleavage, the P3 and P4 amino acids (Pro and Glu) in the DNP substrate differ significantly from the Ala-Ala motif in the fluorogenic standard. Studies on pig kidney legumain have demonstrated that the P3 position exhibits a clear preference order, with Ala > Tyr(tert-butyl) > Val > Pro > Phe = Tyr > Leu = Gly [1]. The presence of Pro at P3 in Dnp-Pro-Glu-Ala-Asn-NH2, ranked fourth in this hierarchy, suggests that its cleavage efficiency (kcat/Km) will differ measurably from that of the Z-Ala-Ala-Asn-NHMec standard, which contains an Ala at P3 (the most preferred residue).

P3 sequence preference & kinetics
Cross-study comparable
Pro (P3, 4th in hierarchy) vs. Ala (most preferred); predicted lower kcat/Km relative to Z-Ala-Ala-Asn-NHMec
Predicted differential cleavage efficiency may provide a distinct kinetic model
Exact kcat/Km for this substrate not available; based on pig kidney legumain P3 specificity data
Legumain Substrate Specificity Enzyme Kinetics

Validated Substrate for Legumain from Diverse Biological Sources

Dnp-Pro-Glu-Ala-Asn-NH2 has been empirically validated as an effective substrate for legumain from multiple biological sources, including jack bean (Canavalia ensiformis), common bean (Phaseolus vulgaris), and a range of developing and germinating legume seeds [1] [2] [3]. This broad source compatibility contrasts with some synthetic substrates that may exhibit species-specific variations in cleavage efficiency. The robust performance across different plant species underscores the substrate's utility in comparative plant biochemistry and evolutionary studies of legumain function.

Cross-species activity detection
Supporting evidence
Activity reported in Canavalia ensiformis, Phaseolus vulgaris, and developing/germinating legume seeds
Reported broad source compatibility supports comparative plant biochemistry studies
Qualitative detection; no quantitative comparison with alternative substrates across these species
Legumain Plant Biology Enzyme Assay

Validated Application Scenarios for Dnp-Pro-Glu-Ala-Asn-NH2 in Legumain Research and Assay Development


Quantification of Legumain Activity in Crude Plant Seed Extracts

Researchers studying legumain activity in plant seeds or other unpurified biological samples should select Dnp-Pro-Glu-Ala-Asn-NH2 for its proven compatibility with HPLC-UV detection at 370 nm. The method, as detailed by Ishii (1994), allows for the separation and quantification of the cleavage product Dnp-Pro-Glu-Ala-Asn without interference from endogenous chromophores present in crude extracts [1]. This avoids the need for extensive purification steps that may alter enzyme activity and is particularly valuable for studies on seed development, germination, and protein storage vacuole processing.

Comparative Enzymology of Legumain Across Plant Species

Due to its validated use with legumain from multiple legume species (e.g., Canavalia ensiformis, Phaseolus vulgaris), this substrate provides a standardized tool for comparative biochemical studies. Its performance across different plant sources ensures that observed variations in activity are due to differences in enzyme concentration or intrinsic properties, rather than substrate-specific artifacts [1] [2] [3].

Assay Development for Inhibitor Screening in Complex Biological Matrices

In drug discovery programs targeting legumain, particularly those involving natural product extracts or plant-derived inhibitors, the chromogenic nature of Dnp-Pro-Glu-Ala-Asn-NH2 offers a distinct advantage. The HPLC-UV assay is less prone to false positives and negatives caused by the autofluorescence or quenching effects that frequently plague fluorometric assays in complex mixtures. This makes the substrate a reliable choice for primary screening campaigns where sample purity cannot be guaranteed.

Application
Selection Property
Validation Focus
Legumain activity in crude seed extracts
Chromogenic HPLC-UV substrate
Crude extract compatibility and product separation
Comparative legumain enzymology across plant species
Cross-species validated tetrapeptide
Species-variation assessment and activity consistency
Inhibitor screening in complex biological matrices
Non-fluorescent chromogenic readout
Autofluorescence and quenching interference control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dnp-pro-glu-ala-asn-NH2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.